Cas no 96-23-1 (1,3-Dichloro-2-propanol)

1,3-Dichloro-2-propanol structure
1,3-Dichloro-2-propanol structure
1,3-Dichloro-2-propanol
96-23-1
C3H6Cl2O
128.985139369965
MFCD00000951
34844
7289

1,3-Dichloro-2-propanol Properties

Names and Identifiers

    • 1,3-Dichloro-2-propanol
    • 1,3-DICHLOROPROPAN-2-OL
    • 1,3-DICHLOROPROPANOL-2
    • 1-DIETHYLAMINO-2-BUTYNE
    • A,A'-DICHLOROHYDRIN
    • ALPHA,ALPHA'-DICHLOROHYDRIN
    • ALPHA-DICHLOROHYDRIN
    • ALPHA,GAMMA-GLYCERINDICHLOROHYDRIN
    • A-PROPENYLDICHLOROHYDRIN
    • DCP
    • GAMMA-DICHLOROHYDRIN
    • GLYCEROL-1,3-DICHLOROHYDRIN
    • GLYCEROL-ALPHA
    • GLYCEROL ALPHA,ALPHA'-DICHLOROHYDRIN
    • GLYCEROL-ALPHA,GAMMA-DICHLOROHYDRIN
    • GLYCEROL CHLOROHYDRIN
    • GLYCEROL DICHLOROHYDRIN
    • SYM-GLYCEROL DICHLOROHYDRIN
    • 1,3-Dichloro-2-hydroxypropane
    • 1,3-Dichloro-2-propanediol
    • 1,3-Dichloro-2-propanol solution
    • 1,3-DCP
    • 1,3-dichloro-1,3-dideoxyglycerol
    • 1,3-di-chloro-2-propanol
    • 1,3-dichloro-2-propyl alcohol
    • 1,3-dichlorohydrin
    • 1,3-Dichloroisopropyl alcohOl
    • Dichlorohydrin
    • Enodrin
    • gdch
    • glycerol 1,3-dichlorohydrin
    • U 25,354
    • α,α'-Dichlorohydrin
    • Glycerol α,γ-Dichlorohydrin
    • Dichloropropanol
    • 1,3-Dichloroisopropanol
    • 1,3-Dichloro-2-propanol (ACI)
    • 2-Chloro-1-(chloromethyl)ethanol
    • Bis(chloromethyl)methanol
    • NSC 70982
    • Propylene dichlorohydrin
    • sym-Dichloroisopropyl alcohol
    • α,γ-Dichlorohydrin
    • α-Dichlorohydrin
    • +Expand
    • MFCD00000951
    • DEWLEGDTCGBNGU-UHFFFAOYSA-N
    • 1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2
    • ClCC(CCl)O
    • 1732063

Computed Properties

  • 127.98000
  • 1
  • 1
  • 2
  • 127.97957
  • 6
  • 28
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.8
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 0.82490
  • 20.23000
  • 3074
  • n20/D 1.483(lit.)
  • Dissolution. >= 10 g/100 ml at 23 º C
  • 174°C
  • -4°C(lit.)
  • Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
  • 2691
  • water: soluble10 part
  • 2000 μg/mL in methanol
  • Colorless transparent liquid with ether smell
  • It can dissolve 11% in water at 19 ℃. It can be miscible with alcohol \ ether. It is soluble in vegetable oil and most organic solvents
  • 1.363 g/mL at 20 °C
    1.351 g/mL at 25 °C(lit.)

1,3-Dichloro-2-propanol Security Information

  • GHS06 GHS06 GHS08 GHS08
  • UB1400000
  • 3
  • 6.1
  • S53-S45-S36/37-S16
  • II
  • R21; R25; R45
  • T T
  • UN 2750 6.1/PG 2
  • H301,H312,H350
  • P201,P280,P301+P310,P308+P313
  • dangerous
  • 2-8°C
  • II
  • 45-21-25
  • Danger
  • Yes
  • 6.1
  • 10

1,3-Dichloro-2-propanol Customs Data

  • 29055910
  • China Customs Code:

    2905590090

    Overview:

    2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1,3-Dichloro-2-propanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: Acetonitrile ,  Water ;  5 min, neutralized, rt
Reference
Trihaloisocyanuric Acid/Triphenylphosphine: An Efficient System for Regioselective Conversion of Epoxides into Vicinal Halohydrins and Vicinal Dihalides under Mild Conditions
de Andrade, Vitor S. C.; de Mattos, Marcio C. S., Synthesis, 2016, 48(9), 1381-1388

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Water ;  8 - 10 min, 25 °C
Reference
Improvement of tert-butyl chloride and glycerol α-dichlorohydrin manufacturing process
Rakhmankulov, D. L.; Dmitriev, Y. K.; Rysaev, U. S.; Annamuradov, R. T.; Rasulev, Z. G.; et al, Bashkirskii Khimicheskii Zhurnal, 2005, 12(4), 90-96

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Water Catalysts: Calcium chloride Solvents: Water ;  20 °C
Reference
Hydrochlorination method for the manufacture of 1,3-dichloro-2-propanol from epichlorohydrin and hydrogen chloride in the presence of a saturated aqueous solution of calcium chloride
, Russian Federation, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, rt
Reference
Efficient synthesis of chlorohydrins. Ionic liquid-promoted ring-opening reaction of epoxides and TMSCl
Xu, Li-Wen; Li, Lyi; Xia, Chun-Gu; Zhao, Pei-Qing, Tetrahedron Letters, 2004, 45(11), 2435-2438

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Ceric ammonium nitrate Solvents: Acetonitrile
Reference
Highly regio- and stereoselective synthesis of β-halohydrins from epoxides catalyzed with ceric ammonium nitrate
Iranpoor, N.; Kazemi, F.; Salehi, P., Synthetic Communications, 1997, 27(7), 1247-1258

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Adipic acid ,  Zinc oxide (ZnO) ,  Alumina ,  Ferrous oxide ;  8 h, 130 °C; 130 °C; 30 min, 130 °C
Reference
Preparation of dichloropropanol
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene
Reference
Hydrogenation of halogenated ketones into halogenated alcohols
, Japan, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Epichlorohydrin
Huber, Joel E.; Raushel, Jessica, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pivaloyl chloride Solvents: Water ;  6 h, rt
Reference
Protective opening of epoxide using pivaloyl halides under catalyst-free conditions
Rao, Chitturi Bhujanga; Rao, Dasireddi Chandra; Venkateswara, Mallem; Venkateswarlu, Yenamandra, Green Chemistry, 2011, 13(10), 2704-2707

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cyanuric chloride ,  Morpholine Solvents: Water ;  20 min, rt
Reference
Studies on novel synthetic methodologies. Part 108. Synthesis of β-chlorohydrins in water
Das, Biswanath; Venkateswarlu, Katta; Krishnaiah, Maddeboina, Helvetica Chimica Acta, 2007, 90(1), 149-152

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Zirconium oxychloride Solvents: Acetonitrile ;  30 min, rt
Reference
Regio- and stereoselective ring opening of epoxides and aziridines using zirconyl chloride: an efficient approach for the synthesis of β-chlorohydrins and β-chloro amines
Das, Biswanath; Krishnaiah, Maddeboina; Venkateswarlu, Katta, Chemistry Letters, 2007, 36(1), 82-83

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Water Catalysts: Silica
Reference
Solvent-free organic reactions on silica gel supports. Facile transformation of epoxides to β-halohydrins with lithium halides
Kotsuki, Hiyoshizo; Shimanouchi, Tomoyasu; Ohshima, Reiji; Fujiwara, Shunsuke, Tetrahedron, 1998, 54(12), 2709-2722

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Adipic acid (esters) ;  rt → 100 °C; 87 min, 0.09 MPa, 100 °C
1.2 Catalysts: Zinc chloride ;  80 min, 0.19 MPa, 105 °C
1.3 73 min, 0.46 MPa, 110 °C
Reference
Production of dichloropropanol from glycerol
, China, , ,

1,3-Dichloro-2-propanol Raw materials

1,3-Dichloro-2-propanol Related Literature